
2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a furan ring, a phenyl group, and two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furan-2-carbaldehyde with phenylhydrazine can form an intermediate, which upon further reaction with malononitrile and ammonium acetate, yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents.
化学反応の分析
Types of Reactions
2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to primary amines under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
2-amino-5-(furan-2-yl)-1H-pyrrole-3,4-dicarbonitrile: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
2-amino-5-(thiophen-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.
2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3-carbonitrile: Has only one nitrile group, which may alter its chemical and biological properties.
Uniqueness
2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is unique due to the combination of its functional groups and heterocyclic structure, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
78563-60-7 |
|---|---|
分子式 |
C16H10N4O |
分子量 |
274.28 g/mol |
IUPAC名 |
2-amino-5-(furan-2-yl)-1-phenylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O/c17-9-12-13(10-18)16(19)20(11-5-2-1-3-6-11)15(12)14-7-4-8-21-14/h1-8H,19H2 |
InChIキー |
XOZGFVVIJIHNCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


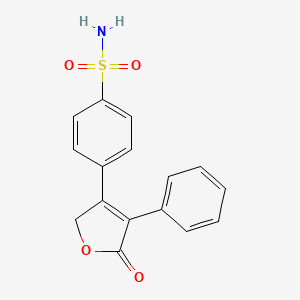
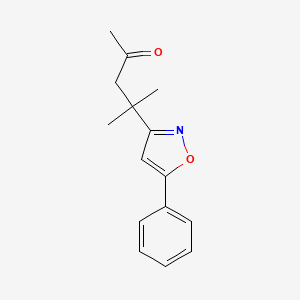

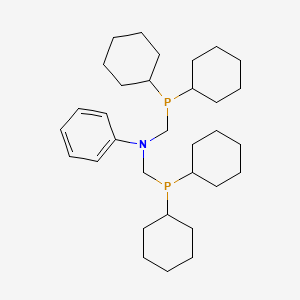
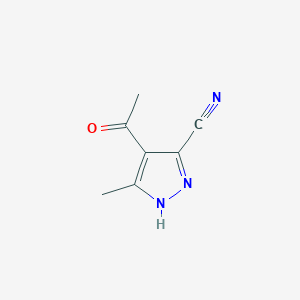
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

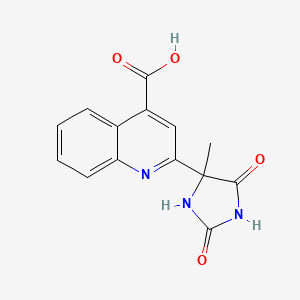
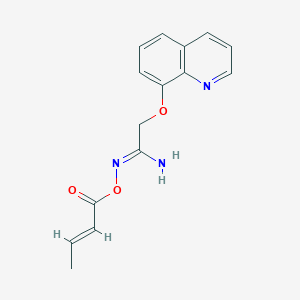
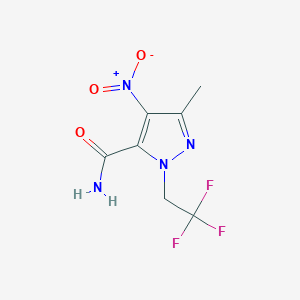
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)


![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
